

(-)-Methoxamine solubility problems and effective solutions

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Compound of Interest

Compound Name: Methoxamine, (-)-

Cat. No.: B1676408

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Technical Support Center: (-)-Methoxamine

Welcome to the technical support center for (-)-Methoxamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a specific focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Methoxamine and what is its primary mechanism of action?

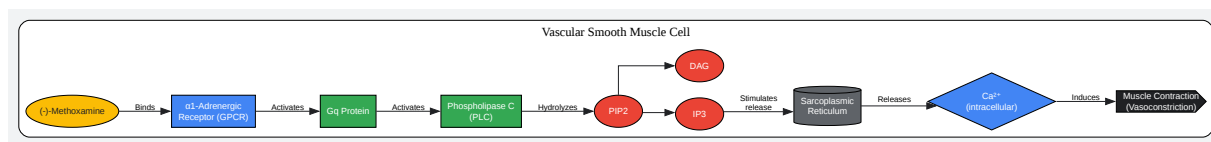
A1: (-)-Methoxamine hydrochloride is a selective α_1 -adrenergic receptor agonist.^{[1][2][3]} Its primary function is to cause vasoconstriction (narrowing of blood vessels) by stimulating α_1 -adrenergic receptors on the smooth muscle cells of blood vessels.^[4] This action leads to an increase in peripheral vascular resistance, which in turn elevates systemic blood pressure.^{[4][5]} It is often used in research to study the effects of α_1 -adrenergic stimulation and in clinical settings to treat hypotension.^[1]

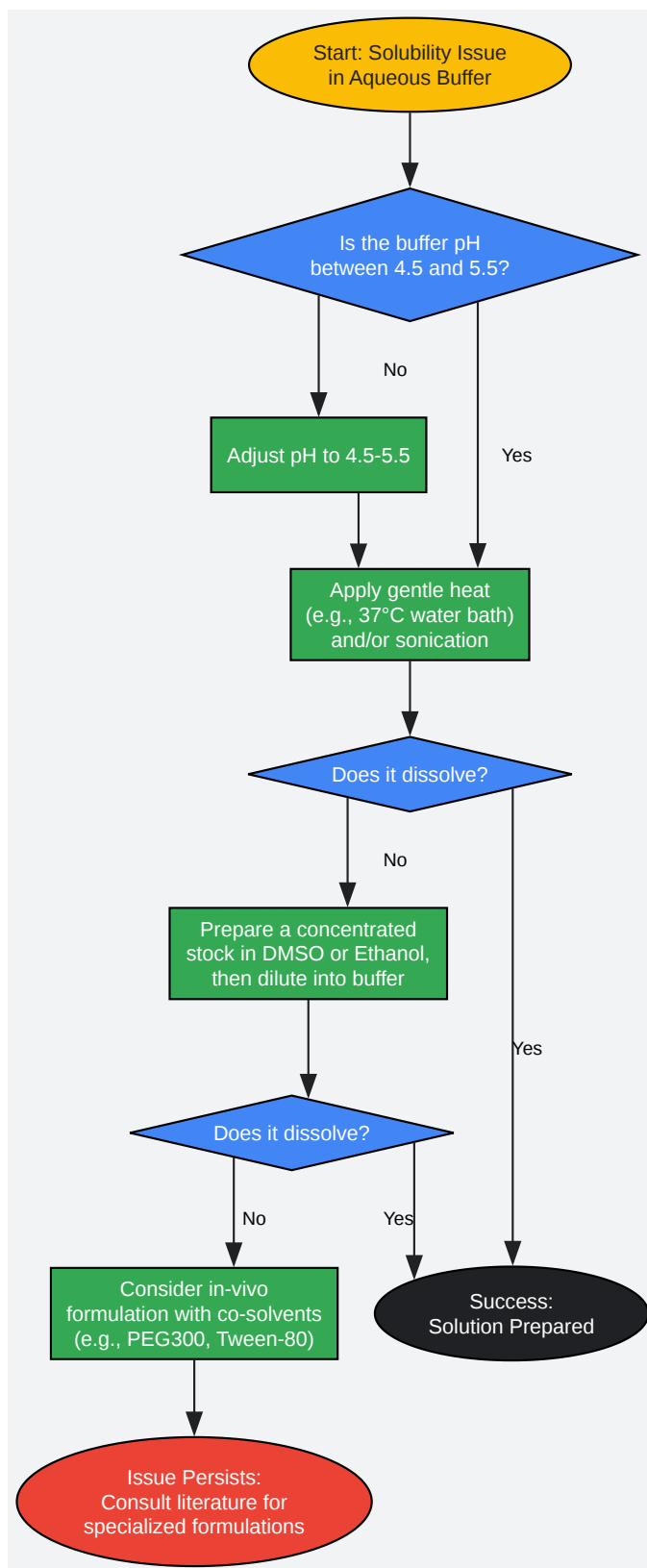
Q2: What are the basic physical and chemical properties of (-)-Methoxamine Hydrochloride?

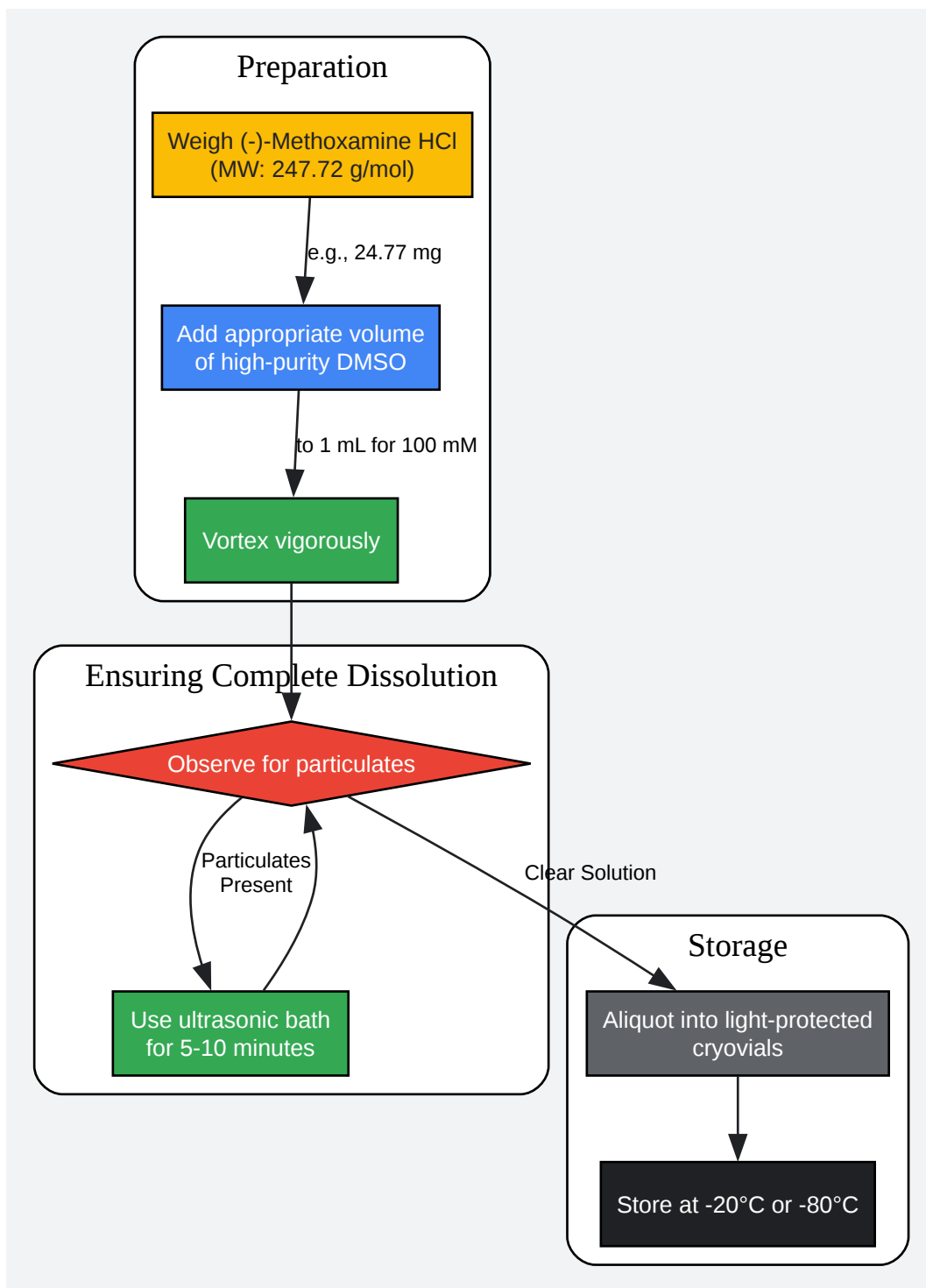
A2: (-)-Methoxamine hydrochloride, also known as Methoxamine HCl, is a white crystalline powder.^{[6][7]} It is generally odorless or has a slight odor.^[6] The compound is thermostable but is sensitive to light and should be stored accordingly.^{[6][8]}

Q3: What is the known signaling pathway for (-)-Methoxamine?

A3: (-)-Methoxamine acts on the α 1-adrenergic receptors, which are G-protein-coupled receptors (GPCRs). The binding of Methoxamine activates the Gq protein, which in turn activates the enzyme phospholipase C (PLC).[5] PLC catalyzes the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium (Ca^{2+}) from the sarcoplasmic reticulum, increasing intracellular calcium concentration. This elevated calcium leads to the activation of myosin light-chain kinase (MLCK), promoting the interaction between actin and myosin and resulting in smooth muscle contraction and vasoconstriction.[5]
[9]







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